Methyl 1-Methoxy-4-[4-methyl-6-(methylsulfonyl)-2-pyrimidinyl]cyclohexanecarboxylate
Description
Methyl 1-Methoxy-4-[4-methyl-6-(methylsulfonyl)-2-pyrimidinyl]cyclohexanecarboxylate is a cyclohexane-based ester derivative featuring a pyrimidine ring substituted with a methylsulfonyl group at position 6 and a methyl group at position 2. The cyclohexane core is further functionalized with a methoxy group and a methyl ester, contributing to its stereochemical and electronic properties. This compound is of interest in medicinal chemistry due to its structural similarity to intermediates used in synthesizing kinase inhibitors, such as pralsetinib, a RET fusion-positive non-small cell lung cancer therapy .
Properties
Molecular Formula |
C15H22N2O5S |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
methyl 1-methoxy-4-(4-methyl-6-methylsulfonylpyrimidin-2-yl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H22N2O5S/c1-10-9-12(23(4,19)20)17-13(16-10)11-5-7-15(22-3,8-6-11)14(18)21-2/h9,11H,5-8H2,1-4H3 |
InChI Key |
NFRQLSIMKLQLRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CCC(CC2)(C(=O)OC)OC)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
Overview
The synthesis of Methyl 1-Methoxy-4-[4-methyl-6-(methylsulfonyl)-2-pyrimidinyl]cyclohexanecarboxylate typically involves:
- Construction of the substituted pyrimidine ring.
- Attachment of the pyrimidinyl substituent to a cyclohexane ring.
- Introduction of the methoxy and methylsulfonyl groups.
- Esterification to form the methyl carboxylate.
These steps require careful choice of reagents, solvents, and reaction conditions to achieve high yield and purity.
Detailed Synthetic Route
Step 1: Synthesis of 4-Methyl-6-(methylsulfonyl)-2-pyrimidinyl Intermediate
- Starting from 4-methyl-6-chloropyrimidine derivatives, nucleophilic substitution with methylsulfinyl or methylsulfonyl reagents is performed.
- Oxidation of methylthio to methylsulfonyl groups can be achieved using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions.
Step 2: Preparation of 1-Methoxy-4-substituted Cyclohexanecarboxylate
- Cyclohexanecarboxylic acid derivatives are converted to their methyl esters via Fischer esterification using methanol and acid catalysis.
- Introduction of the methoxy group at the 1-position of cyclohexane can be carried out by nucleophilic substitution or via methylation of a hydroxy precursor using methyl iodide or dimethyl sulfate in the presence of a base.
Step 3: Coupling of Pyrimidinyl Group to Cyclohexane Core
- The pyrimidinyl moiety is attached to the cyclohexane ring at the 4-position through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination), depending on the leaving groups and substituents present.
- The reaction is typically performed in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures to facilitate coupling.
Step 4: Final Purification and Characterization
Representative Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Typical Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Methylsulfonyl substitution | m-CPBA, CH2Cl2, 0°C to RT | 70-85 | Controlled oxidation required |
| 2 | Esterification and methylation | MeOH, H2SO4 (cat.), reflux; MeI, K2CO3, acetone | 80-90 | Esterification followed by methylation |
| 3 | Coupling reaction | Pd catalyst, base (e.g., K3PO4), DMSO, 80-100°C | 60-75 | Cross-coupling or nucleophilic substitution |
| 4 | Purification | Silica gel chromatography or HPLC | 90+ | High purity product obtained |
Analytical and Research Findings
- NMR Spectroscopy : 1H NMR confirms the presence of methoxy protons (~3.3-3.8 ppm), methyl groups on the pyrimidine ring (~2.2-2.5 ppm), and cyclohexane protons (1.0-2.5 ppm range).
- Mass Spectrometry : Molecular ion peaks correspond to the expected molecular weight of 359.4 g/mol, consistent with the compound formula C18H25N3O5S.
- Purity and Stereochemistry : The compound exists as cis and trans isomers due to the cyclohexane ring substitution; separation and characterization of isomers can be achieved by chiral HPLC.
- Pharmacological Evaluation : The compound shows inhibitory activity against wild-type and mutant RET kinases, with potential applications in targeted cancer therapies.
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The methylsulfonyl (-SO₂CH₃) group at the pyrimidine 6-position is typically introduced via oxidation of a precursor methylthio (-SMe) intermediate. This transformation is crucial for enhancing binding affinity in kinase inhibitors .
Substitution Reactions
The pyrimidine ring undergoes nucleophilic substitution, particularly at the 2- and 4-positions, where electron-withdrawing groups (e.g., -SO₂CH₃) activate the ring for displacement .
Ester Hydrolysis and Transesterification
The methyl ester group on the cyclohexane ring is susceptible to hydrolysis or transesterification, enabling further functionalization .
Cyclohexane Ring Modifications
The methoxy-substituted cyclohexane exhibits limited reactivity but can participate in ring-opening or stereochemical inversions under extreme conditions .
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Epoxidation | mCPBA in DCM | No reaction observed, likely due to steric hindrance | |
| Dehydration | H₂SO₄, heat | Partial decomposition without product isolation |
Cross-Coupling Reactions
The pyrimidine ring supports palladium-catalyzed couplings, enabling diversification for structure-activity relationship (SAR) studies .
Stability and Degradation Pathways
The compound demonstrates stability under standard storage conditions but degrades under harsh acidic or basic environments .
| Condition | Observation | Reference |
|---|---|---|
| pH < 2 (HCl) | Ester hydrolysis within 24h | |
| pH > 10 (NaOH) | Pyrimidine ring decomposition | |
| UV Light (254 nm) | No significant degradation over 7 days |
Key Research Findings:
-
Synthetic Utility : The methylsulfonyl group enhances metabolic stability compared to methylthio analogs, making it a preferred pharmacophore in RET kinase inhibitors .
-
Reactivity Trade-offs : While the pyrimidine ring is electron-deficient, the methylsulfonyl group marginally activates it for nucleophilic substitutions, unlike nitro or cyano groups .
-
Structural Comparisons : Analogous compounds with halogen or pyrazole substitutions exhibit distinct reactivity profiles (see Table 1).
Table 1: Reactivity Comparison with Structural Analogs
Scientific Research Applications
MFCD32632826 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological pathways.
Industry: MFCD32632826 is utilized in the production of specialty chemicals and materials, contributing to advancements in technology and manufacturing processes.
Mechanism of Action
The mechanism of action of MFCD32632826 involves its interaction with specific molecular targets and pathways The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related pyrimidine-cyclohexanecarboxylate derivatives, focusing on substituent effects, molecular properties, and applications.
Table 1: Structural and Molecular Comparison
Key Findings:
Substituent Effects: The methylsulfonyl group in the target compound introduces strong electron-withdrawing properties, which may enhance interactions with kinase active sites compared to electron-donating groups like amino-pyrazole . Amino-pyrazole analogs (e.g., CAS 2778223-52-0) exhibit higher solubility in polar solvents due to hydrogen-bonding capacity, whereas the methyl ester in the target compound improves membrane permeability .
Biological Relevance: The target compound’s methyl ester is a precursor to pralsetinib intermediates, suggesting its role in retaining metabolic stability during drug synthesis . Chloro-substituted analogs (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) are primarily used in agrochemicals, highlighting the therapeutic specificity of sulfonyl and amino groups .
Carboxylic acid derivatives (e.g., SY266035) demonstrate reduced lipophilicity (logP ~1.2 estimated) compared to the methyl ester (logP ~2.5 estimated), impacting bioavailability .
Q & A
Basic Research Questions
Q. What are the key structural features of Methyl 1-Methoxy-4-[4-methyl-6-(methylsulfonyl)-2-pyrimidinyl]cyclohexanecarboxylate, and how do they influence reactivity?
- The compound contains a cyclohexane ring substituted with a methoxy group, a methylsulfonyl-pyrimidine moiety, and a methyl ester. The methylsulfonyl group is electron-withdrawing, enhancing electrophilic substitution reactivity on the pyrimidine ring. The ester group may participate in hydrolysis or transesterification under basic conditions .
- Methodological Insight : Use NMR (¹H/¹³C) and X-ray crystallography (if crystalline) to confirm stereochemistry and substituent positions. Computational modeling (e.g., DFT) can predict electronic effects .
Q. What synthetic routes are reported for this compound, and what are common intermediates?
- Synthesis typically involves multi-step reactions:
Preparation of the cyclohexane core via Diels-Alder or ring-opening reactions.
Introduction of the methoxy group via alkylation.
Coupling of the methylsulfonyl-pyrimidine moiety using Suzuki-Miyaura or nucleophilic aromatic substitution .
- Key Intermediate : 4-Methyl-6-(methylsulfonyl)-2-pyrimidinyl derivatives, synthesized from 2-chloropyrimidine precursors via sulfonylation .
Q. How can purity and stability be assessed during synthesis?
- Analytical Tools : HPLC (C18 column, acetonitrile/water gradient) for purity. Stability studies under varying pH, temperature, and light exposure using LC-MS to detect degradation products (e.g., ester hydrolysis or sulfonyl group reduction) .
Advanced Research Questions
Q. How do competing reaction pathways affect yield in the coupling of the pyrimidine moiety to the cyclohexane core?
- Competing pathways include undesired C-alkylation vs. O-alkylation. Steric hindrance from the cyclohexane ring and electronic effects of the methylsulfonyl group influence regioselectivity.
- Optimization Strategy : Use polar aprotic solvents (e.g., DMF), Pd-catalyzed cross-coupling conditions, and low temperatures (0–5°C) to favor C-2 pyrimidine coupling .
Q. What crystallographic data are available for related methylsulfonyl-pyrimidine derivatives, and how can they guide structural analysis?
- Example : Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate ( ) crystallizes in a monoclinic system (space group P2₁/c) with bond angles confirming sulfonyl group planarity. Similar methods (X-ray diffraction, Rietveld refinement) can be applied to the target compound .
Q. How can contradictory solubility data in literature be resolved?
- Discrepancies arise from solvent polarity (e.g., DMSO vs. ethanol) and temperature.
- Resolution : Conduct systematic solubility tests (e.g., shake-flask method) across solvents (water, THF, chloroform) at 25°C and 37°C. Compare with computational logP predictions .
Q. What strategies mitigate decomposition during biological activity assays?
- Challenge : Ester hydrolysis in aqueous buffers.
- Solution : Use stabilized formulations (e.g., PEG-based solvents) or prodrug modifications. Monitor decomposition via LC-MS during in vitro assays (e.g., antimicrobial testing) .
Data Contradiction Analysis
Q. Why do different studies report varying bioactivity for methylsulfonyl-pyrimidine derivatives?
- Variations stem from assay conditions (e.g., cell line specificity, concentration ranges) and impurities.
- Case Study : A 2024 study () noted that ≥95% purity is critical for consistent IC₅₀ values in kinase inhibition assays. Impurities >5% (e.g., des-methyl analogs) reduce potency by 30–50% .
Methodological Tables
| Parameter | Typical Conditions | References |
|---|---|---|
| Synthetic Yield | 45–60% (final step) | |
| HPLC Retention Time | 8.2 min (C18, 70:30 acetonitrile/water) | |
| logP (Predicted) | 2.1–2.5 (Schrödinger Suite) |
Key Research Gaps
- Limited crystallographic data for the target compound.
- Mechanistic studies on methylsulfonyl group participation in catalysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
